![molecular formula C64H58N2S3 B12611131 2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine CAS No. 650606-96-5](/img/structure/B12611131.png)
2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the tetramethyl-substituted phenylthiophene intermediates, which are then coupled with a pyrimidine core through a series of condensation reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.
科学的研究の応用
2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Another aromatic compound with a triazine core, used in similar applications.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A coordination complex with applications in catalysis and materials science.
Uniqueness
2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine is unique due to its specific structural features, which confer distinct photophysical and electronic properties. These properties make it particularly valuable in the development of advanced materials and electronic devices.
特性
CAS番号 |
650606-96-5 |
|---|---|
分子式 |
C64H58N2S3 |
分子量 |
951.4 g/mol |
IUPAC名 |
2,4,6-tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C64H58N2S3/c1-35-39(5)60(55-31-28-52(67-55)47-22-16-13-17-23-47)40(6)36(2)58(35)50-34-51(59-37(3)41(7)61(42(8)38(59)4)56-32-29-53(68-56)48-24-18-14-19-25-48)66-64(65-50)63-45(11)43(9)62(44(10)46(63)12)57-33-30-54(69-57)49-26-20-15-21-27-49/h13-34H,1-12H3 |
InChIキー |
UFFUIIQIVPPOTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(S2)C3=CC=CC=C3)C)C)C4=CC(=NC(=N4)C5=C(C(=C(C(=C5C)C)C6=CC=C(S6)C7=CC=CC=C7)C)C)C8=C(C(=C(C(=C8C)C)C9=CC=C(S9)C1=CC=CC=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


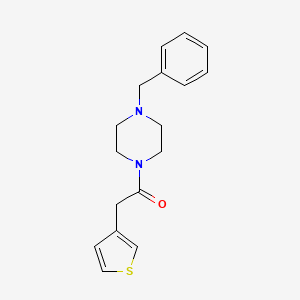
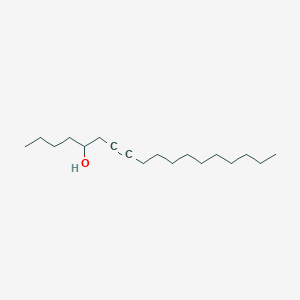
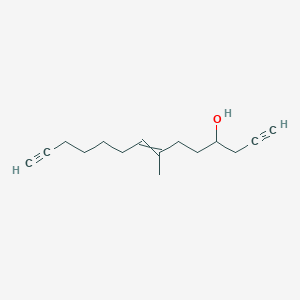
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
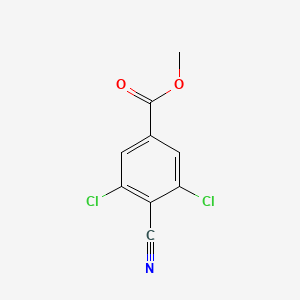
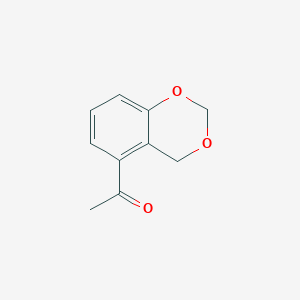
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
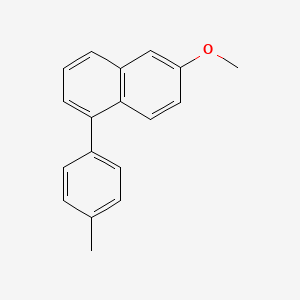
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
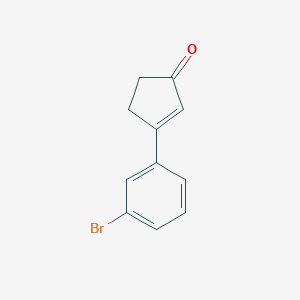
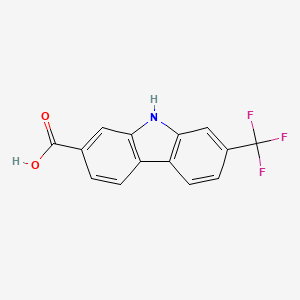
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)
